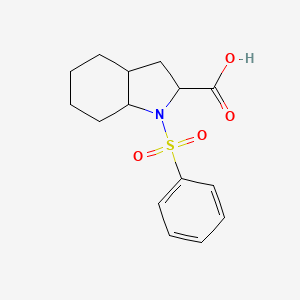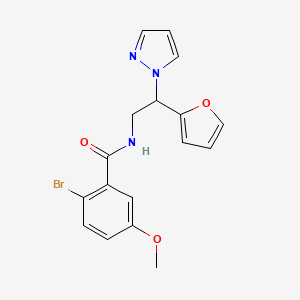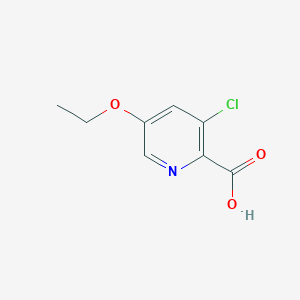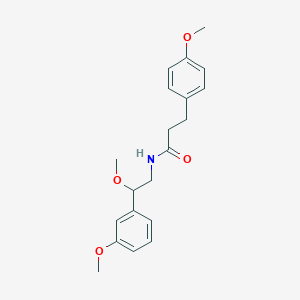
N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O7 and its molecular weight is 436.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide is used in various chemical syntheses and research applications. Notably, derivatives of this compound, particularly those with a piperidine structure, are utilized as key intermediates in the formation of more complex chemical entities.
Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines, similar to the mentioned compound, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is significant for the formation of carboxamides and ketocarboxamides from iodobenzene and iodoalkenes, leading to compounds with potential pharmaceutical applications (Takács et al., 2014).
Synthesis of Radiotracers : In the field of nuclear medicine, derivatives of piperidine, which are structurally related to this compound, have been synthesized for use as radiotracers. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are valuable in positron emission tomography (PET) studies for imaging CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Peptide Chemistry : The compound is also relevant in peptide chemistry. Urethane-type protecting groups, such as BOC (tert-butyloxycarbonyl), are utilized in the synthesis of L-asparagine and L-glutamine derivatives. This approach is crucial for creating peptides with specific properties and functionalities (Sakura, Hirose, & Hashimoto, 1985).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are important for the development of new drugs.
PET Imaging in Neuropsychiatric Disorders : Compounds derived from this chemical structure, such as N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, show promise as PET radioligands. They can be used for the in vivo quantification of 5-HT1A receptors, providing insights into neuropsychiatric disorders (García et al., 2014).
Serotonin Receptor Studies : Other derivatives have been synthesized for studying serotonin receptors, which are critical in understanding and treating various mental health disorders. These derivatives include 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, which have shown potential as serotonin 4 receptor agonists (Sonda et al., 2003).
Propiedades
IUPAC Name |
tert-butyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]-4-(4-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-19(2,3)31-18(27)23-11-9-20(10-12-23,17(26)21-13-16(25)30-4)22-14-5-7-15(8-6-14)24(28)29/h5-8,22H,9-13H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYTCULCBMPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)NCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)

![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)




![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004933.png)
![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)
![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

